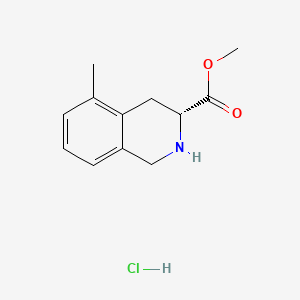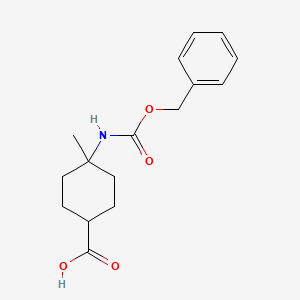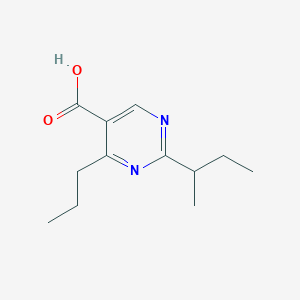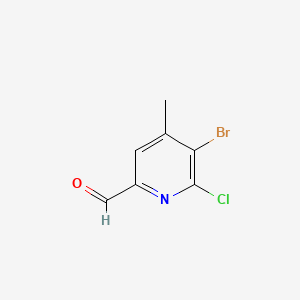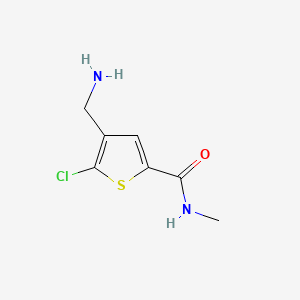
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Aminomethyl Group: This can be achieved through a Mannich reaction, where the thiophene is reacted with formaldehyde and a secondary amine.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the chlorinated thiophene with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the aminomethyl and carboxamide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-aminocoumarin derivatives: Known for their biological activities such as antimicrobial and anticancer properties.
Uniqueness
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9ClN2OS |
|---|---|
Peso molecular |
204.68 g/mol |
Nombre IUPAC |
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2OS/c1-10-7(11)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3,(H,10,11) |
Clave InChI |
ZGCPDTVSOAZPSV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(S1)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


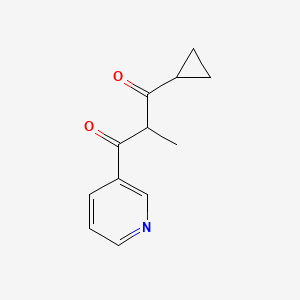
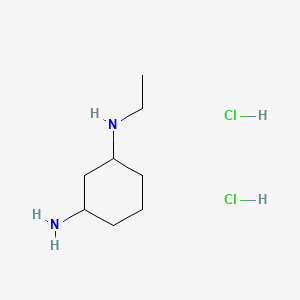
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)
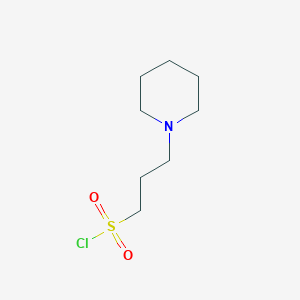
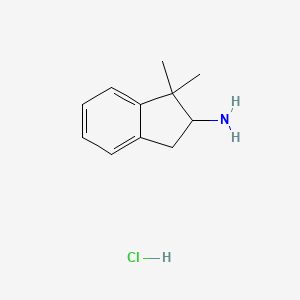
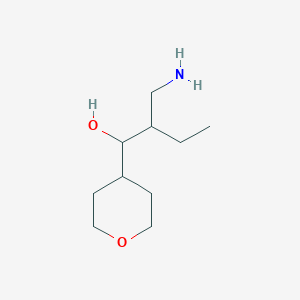

![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)

